beta-Chloralose

Vue d'ensemble

Description

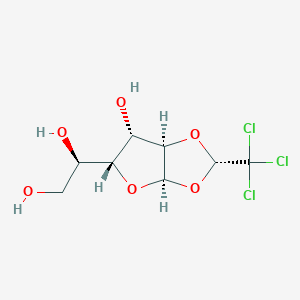

Beta-Chloralose: is a chlorinated acetal derivative of glucose, known chemically as 1,2-O-(2,2,2-Trichloroethylidene)-beta-D-glucofuranose. It is a structural isomer of alpha-Chloralose and is commonly used in scientific research and veterinary medicine as a sedative and anesthetic . Unlike its alpha counterpart, this compound is inactive as a gamma-aminobutyric acid type A receptor modulator and as a general anesthetic .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Beta-Chloralose is synthesized through the reaction of glucose with chloral hydrate. The reaction typically involves the following steps:

Formation of Chloral Hydrate: Chloral is hydrated to form chloral hydrate.

Acetal Formation: Chloral hydrate reacts with glucose under acidic conditions to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Reacting Chloral Hydrate with Glucose: The reaction is carried out in a controlled environment to maintain the desired temperature and pH.

Purification: The product is purified through crystallization and filtration to remove any impurities.

Analyse Des Réactions Chimiques

Types of Reactions: Beta-Chloralose undergoes various chemical reactions, including:

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form glucose and chloral hydrate.

Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic solutions are used as reagents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Hydrolysis: Glucose and chloral hydrate.

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Applications De Recherche Scientifique

Neuroscience

- Sedation and Anesthesia : Beta-Chloralose is widely used as a sedative in animal studies to investigate brain function and behavior. Its ability to induce a stable anesthetic state allows researchers to conduct detailed neurological assessments without confounding variables from stress or pain.

- Electrophysiological Studies : The compound's effects on neuronal activity are critical in studies assessing synaptic transmission and neural circuitry. For instance, it has been employed in experiments examining the effects of various neurotransmitters on brain activity .

Veterinary Medicine

- Anesthetic for Small Animals : In veterinary practices, this compound is utilized for anesthesia during surgical procedures on small animals. Its rapid onset and relatively short duration of action make it suitable for various surgical interventions.

Toxicology

- Toxicological Studies : this compound is employed in toxicological research to understand the effects of different toxins on biological systems. It helps in assessing the physiological responses to toxic substances and evaluating antidotal measures .

Pharmacology

- Pharmacokinetics and Pharmacodynamics : The compound has been used to study the pharmacokinetics (how the drug moves through the body) and pharmacodynamics (the effects of the drug on the body) of various pharmaceuticals. This includes understanding how this compound interacts with other drugs and its metabolic pathways.

Case Study 1: Use in Electrophysiology

A study conducted on neonatal lambs utilized this compound as an anesthetic while monitoring cardiovascular responses during pharmacological interventions. The results indicated that this compound provided stable anesthesia without significant interference with cardiovascular parameters, making it a reliable choice for such studies .

Case Study 2: Toxicological Assessment

In a toxicology study, researchers administered this compound to assess its effects on the metabolism of a known toxin. The findings demonstrated that this compound could modulate the physiological response to toxins, highlighting its utility in understanding drug interactions and toxic effects .

Table 1: Comparative Analysis of this compound Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Neuroscience | Sedative for brain function studies | Effective in stabilizing neural activity |

| Veterinary Medicine | Anesthetic for surgeries | Rapid onset with minimal side effects |

| Toxicology | Assessing toxin effects | Modulates physiological responses |

| Pharmacology | Studying drug interactions | Provides insights into metabolic pathways |

Mécanisme D'action

Beta-Chloralose exerts its effects primarily through its action on the central nervous system. It acts as a potent agonist of gamma-aminobutyric acid type A receptors, leading to the inhibition of neurotransmitter release and the induction of a state of sedation or unconsciousness . The molecular targets include gamma-aminobutyric acid type A receptors, which play a crucial role in mediating inhibitory neurotransmission in the brain .

Comparaison Avec Des Composés Similaires

Alpha-Chloralose: A structural isomer of beta-Chloralose, used as an anesthetic and sedative.

Chloral Hydrate: A precursor in the synthesis of this compound, also used as a sedative and hypnotic.

Gamma-Hydroxybutyrate: Another compound with sedative and anesthetic properties

Uniqueness of this compound: this compound is unique in its specific action on gamma-aminobutyric acid type A receptors, making it a valuable tool in neuroscience research. Its structural isomer, alpha-Chloralose, has different pharmacological properties, highlighting the importance of structural differences in determining biological activity .

Activité Biologique

Beta-chloralose, a derivative of chloralose, has garnered attention for its unique biological activities, particularly in the fields of pharmacology and toxicology. This article synthesizes current research findings, case studies, and experimental data to provide a comprehensive overview of the biological activity associated with this compound.

This compound is synthesized from chloral and various carbohydrate precursors, typically through the formation of trichloroethylidene derivatives. The synthesis involves treating carbohydrates such as ribose with chloral under acidic conditions, yielding compounds that can be further modified to enhance their biological properties .

Pharmacological Activity

This compound exhibits a range of pharmacological effects, primarily acting as a central nervous system depressant. It is often used in laboratory settings for its anesthetic properties. Notably, it has been shown to induce sedation and hypothermia in animal models, making it a valuable tool for researchers studying anesthetic protocols .

Case Studies and Clinical Observations

- Toxicity in Canines : A notable case involved canine chloralose toxicosis, where dogs exhibited hyperreflexia and myoclonic movements following exposure to this compound. This case highlighted the compound's potential neurotoxic effects and the need for careful dosage management in veterinary applications .

- Human Poisoning Incidents : In human cases of chloralose poisoning, this compound was detected in urine samples, indicating its metabolic presence and potential for toxicity in humans. Such incidents underscore the importance of understanding the compound's effects on human physiology .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. Research indicates that certain derivatives exhibit moderate antibacterial activity against a range of microorganisms. For instance, compounds derived from this compound showed inhibition zones ranging from 10 to 22 mm against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Microorganism Tested | Inhibition Zone (mm) |

|---|---|---|

| 3-O-Methyl-1,2-O-(S)-trichloroethylidene-α-D-xylo-furanuronic acid | E. aerogenes | 22 |

| S. aureus | 20 | |

| B. cereus | 18 | |

| P. vulgaris | 14 | |

| C. albicans | 10 |

This table summarizes the antimicrobial efficacy of synthesized derivatives from this compound, illustrating its potential as a therapeutic agent against infections.

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter systems in the central nervous system. It is believed to modulate GABAergic transmission, leading to sedative effects similar to those observed with other anesthetics . Additionally, its metabolites may play a role in its pharmacological profile, necessitating further investigation into metabolic pathways involving cytochrome P450 enzymes .

Propriétés

IUPAC Name |

(1R)-1-[(2S,3aR,5R,6S,6aR)-6-hydroxy-2-(trichloromethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11Cl3O6/c9-8(10,11)7-16-5-3(14)4(2(13)1-12)15-6(5)17-7/h2-7,12-14H,1H2/t2-,3+,4-,5-,6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYGBLRPYBAHRT-GVUNPQSCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C1C(C2C(O1)OC(O2)C(Cl)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]1[C@@H]([C@@H]2[C@H](O1)O[C@H](O2)C(Cl)(Cl)Cl)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046575 | |

| Record name | beta-Chloralose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16376-36-6 | |

| Record name | 1,2-O-[(1S)-2,2,2-Trichloroethylidene]-α-D-glucofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16376-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Chloralose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016376366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Chloralose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,2-O-(2,2,2-trichloroethylidene)-α-D-glucofuranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.738 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-CHLORALOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CUN2U7N0Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main difference in the biological activity of α-chloralose and β-chloralose?

A1: While both α-chloralose and β-chloralose are isomers, they exhibit different effects on biological systems. Research suggests that α-chloralose acts as a general anesthetic, primarily impacting the central region of phosphatidylcholine membranes []. In contrast, β-chloralose shows minimal impact on bilayer order and does not appear to have significant anesthetic properties [].

Q2: Are there any studies on the structural properties of β-chloralose?

A2: Although research specifically focusing on β-chloralose is limited, one study provides insights into the structural characteristics of its isomer, α-chloralose []. This study investigated the interaction of α-chloralose with periodic acid, offering insights into its chemical constitution []. Further research would be needed to directly address the structural properties of β-chloralose.

Q3: Does β-chloralose share the same anticonvulsant activity as α-chloralose?

A3: While α-chloralose has demonstrated anticonvulsant activity in rats [], the research provided does not offer data on the anticonvulsant properties of β-chloralose. Further investigation is needed to determine if β-chloralose shares this characteristic.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.